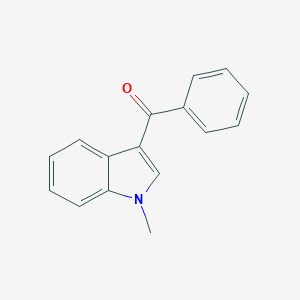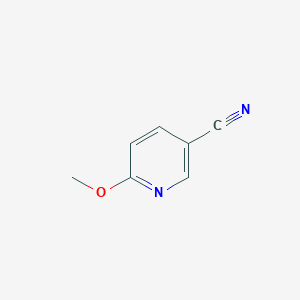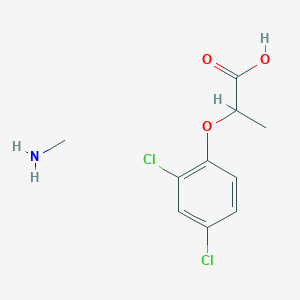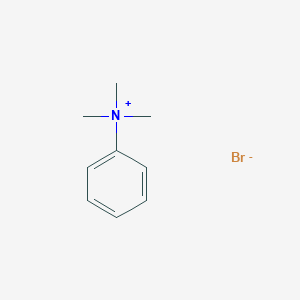
Trimethylphenylammonium bromide
Übersicht
Beschreibung
Trimethylphenylammonium bromide is a quaternary ammonium salt consisting of a positively charged N,N,N-trimethylanilinium cation and a negatively charged bromide anion . It is commonly used as a phase transfer catalyst in organic chemical reactions , and as a brominating reagent for 1,2-addition of bromine to the double bond of α,β-unsaturated compounds .
Synthesis Analysis
Trimethylphenylammonium bromide is synthesized for selective and quantitative precipitation of gold and thallium . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
The linear formula of Trimethylphenylammonium bromide is (CH3)3N(Br)C6H5 . Its molecular weight is 216.12 . The increasing interlayer space of montmorillonite from 1.20 to 2.02 nm occurs as a result of Trimethylphenylammonium bromide intercalation .Chemical Reactions Analysis
Trimethylphenylammonium bromide is used as a brominating reagent for 1,2-addition of bromine to the double bond of α,β-unsaturated compounds . It is also used as a phase transfer catalyst in organic chemical reactions .Physical And Chemical Properties Analysis
Trimethylphenylammonium bromide is a solid at 20°C . Its melting point is 215°C (dec.) .Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Trimethylphenylammonium bromide: has been utilized in environmental science, particularly in the remediation of contaminated water sources. It is used to modify montmorillonite clay, creating an efficient hybrid adsorbent for the removal of uranium (U(VI)) from carbonate- and sulfate-containing solutions . This application is crucial for ensuring the safety and cleanliness of water for both ecological and human health.
Organic Synthesis
In organic chemistry, Phenyltrimethylammonium bromide serves as a brominating reagent. It is specifically used for the 1,2-addition of bromine to the double bond of α,β-unsaturated compounds . This reaction is fundamental in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Phase-Transfer Catalysis
The compound is also employed as a phase-transfer catalyst in chemical reactions . This role is pivotal in increasing the reaction rate and yield by enabling the transfer of a reactant from one phase into another where the reaction occurs. It’s a key facilitator in many industrial and laboratory chemical processes.
Antistatic Agent
Phenyltrimethylammonium bromide: is used as an antistatic agent . This application is particularly important in the manufacturing of plastics and electronic components, where static electricity can cause damage or undesired adhesion.
Analytical Chemistry
In analytical chemistry, it is used for the derivatization of polar herbicides, enhancing their detection and analysis via gas chromatography-mass spectrometry (GC-MS) . This application is essential for monitoring and controlling the use of herbicides in agriculture.
Material Science
This compound finds application in material science as a dopant in organic electroluminescent devices . Its inclusion in the manufacturing of these devices improves their performance and longevity, which is critical for the development of advanced display technologies.
Safety and Handling
While not a direct application in research, understanding the safety and handling of Trimethylphenylammonium bromide is essential for its use in any scientific application. It requires careful handling due to its classification as an irritant that can affect the skin and respiratory system .
Wirkmechanismus
Trimethylphenylammonium bromide, also known as Phenyltrimethylammonium bromide, is a chemical compound with the molecular formula (CH3)3N(Br)C6H5 . This compound is a quaternary ammonium salt, which is a type of ionic compound where the cation part is a quaternary ammonium cation with a positive charge, and the anion part is a bromide ion with a negative charge .
Mode of Action
Trimethylphenylammonium bromide, like other quaternary ammonium compounds, is believed to interact with its targets through ionic interactions. The positively charged quaternary ammonium group can form ionic bonds with negatively charged groups on the target molecules .
Biochemical Pathways
It has been used in the modification of montmorillonite (mmt) clay for the removal of u(vi) from carbonate- and sulfate-containing solutions . This suggests that it may interact with certain biochemical pathways involved in ion exchange or adsorption processes.
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have good solubility in water , which could potentially influence its bioavailability.
Result of Action
Its use in the modification of montmorillonite (mmt) clay for the removal of u(vi) from solutions suggests that it may have adsorptive properties .
Action Environment
The action, efficacy, and stability of Trimethylphenylammonium bromide can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it is hygroscopic, meaning it absorbs moisture from the air , which could potentially affect its stability.
Safety and Hazards
Trimethylphenylammonium bromide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .
Relevant Papers One relevant paper is “Trimethylphenylammonium-modified montmorillonite: efficient hybrid adsorbent for removal of U (VI) from carbonate- and sulfate-containing solutions” published in the International Journal of Environmental Science and Technology . The paper discusses how montmorillonite was modified by Trimethylphenylammonium bromide to enhance its affinity to adsorb uranyl carbonate and sulfate complexes .
Eigenschaften
IUPAC Name |
trimethyl(phenyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJFQWRASXXMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60884868 | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Phenyltrimethylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
16056-11-4 | |
| Record name | Phenyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16056-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-trimethylanilinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



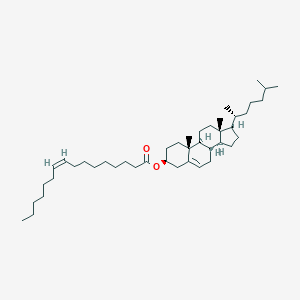






![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)



